
Holmium oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Holmium oxalate is a chemical compound with the formula Ho₂(C₂O₄)₃. It is the oxalate salt of holmium, a rare earth element. This compound exists in both anhydrous and hydrated forms, with the hydrated form being more common. The compound typically appears as yellow crystals in its heptahydrate form .
Preparation Methods
Synthetic Routes and Reaction Conditions: Holmium oxalate can be synthesized through a gel diffusion method using organic agar gel as a medium. This method allows for the slow reaction of holmium ions with oxalate ions, resulting in the formation of this compound crystals .
Industrial Production Methods: In industrial settings, this compound is often prepared by reacting holmium nitrate with oxalic acid. The reaction is typically carried out in an aqueous solution, and the resulting this compound precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Holmium oxalate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form holmium oxide (Ho₂O₃).
Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to form holmium chloride and oxalic acid.
Major Products Formed:
Holmium Oxide (Ho₂O₃): Formed through thermal decomposition.
Holmium Chloride (HoCl₃): Formed through reaction with hydrochloric acid.
Scientific Research Applications
Holmium oxalate has a wide range of applications in scientific research, including:
Chemistry:
Biology:
Medicine:
Laser Lithotripsy: Holmium lasers, which use this compound as a source, are employed in medical procedures to break down kidney stones.
Industry:
Mechanism of Action
The mechanism of action of holmium oxalate in its various applications depends on its chemical properties. For instance, in laser lithotripsy, the holmium laser emits high-energy pulses that fragment kidney stones. The energy from the laser is absorbed by the stone, causing it to break apart .
Comparison with Similar Compounds
Holmium oxalate can be compared with other rare earth oxalates, such as:
Samarium Oxalate (Sm₂(C₂O₄)₃): Similar to this compound, samarium oxalate is used as a precursor for the synthesis of samarium oxide, which has applications in catalysis and materials science.
Europium Oxalate (Eu₂(C₂O₄)₃): Europium oxalate is used in the production of europium oxide, which is a phosphor material used in display technologies.
Uniqueness: this compound is unique due to its specific applications in laser technology and its role as a precursor for holmium oxide, which has distinct catalytic properties .
Properties
Molecular Formula |
C6H6Ho2O12 |
|---|---|
Molecular Weight |
599.96 g/mol |
IUPAC Name |
holmium;oxalic acid |
InChI |
InChI=1S/3C2H2O4.2Ho/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);; |
InChI Key |
YISXTRNNAHVBFX-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Ho].[Ho] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


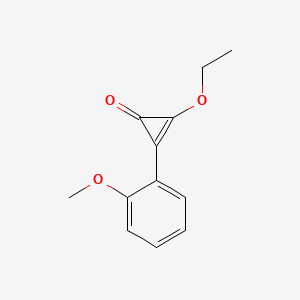
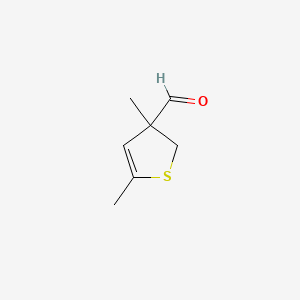

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)
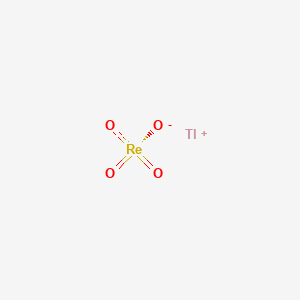

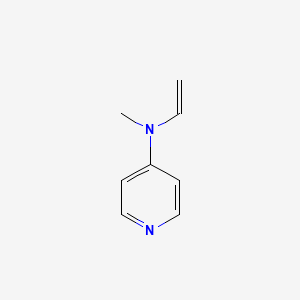

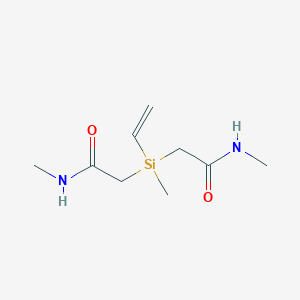
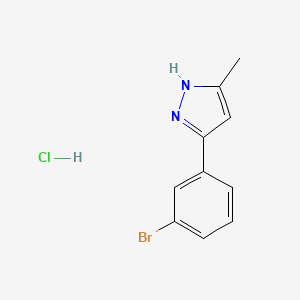
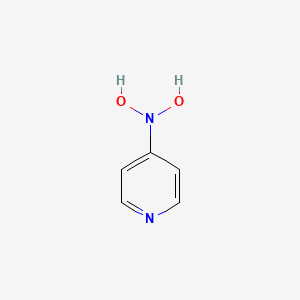

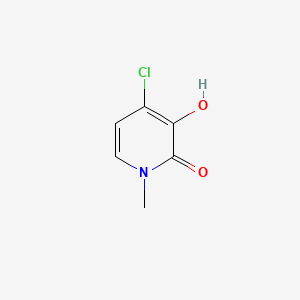
![[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13837104.png)
